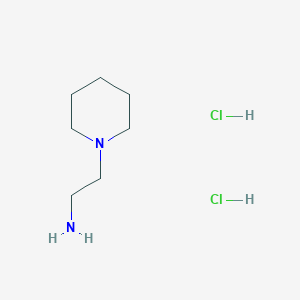
2-(Piperidin-1-YL)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethanamine dihydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(Piperidin-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include substituted piperidines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Piperidin-1-yl)ethanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(Piperidin-1-yl)ethanamine dihydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-3-yl)ethanamine dihydrochloride
- 2-(4-Ethylpiperidin-1-yl)ethanamine
- N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Uniqueness
2-(Piperidin-1-yl)ethanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
特性
CAS番号 |
100911-49-7 |
|---|---|
分子式 |
C7H17ClN2 |
分子量 |
164.67 g/mol |
IUPAC名 |
2-piperidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-8H2;1H |
InChIキー |
APXACTBZFIKVCP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN.Cl.Cl |
正規SMILES |
C1CCN(CC1)CCN.Cl |
Key on ui other cas no. |
100911-49-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















